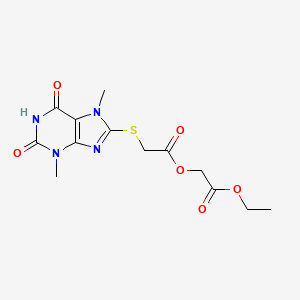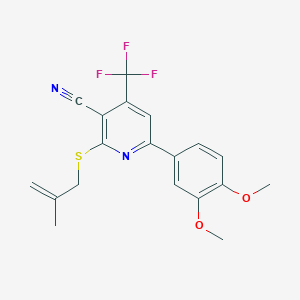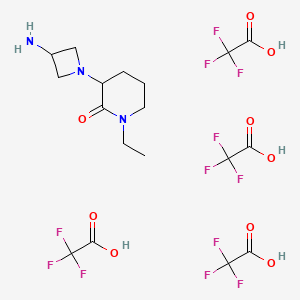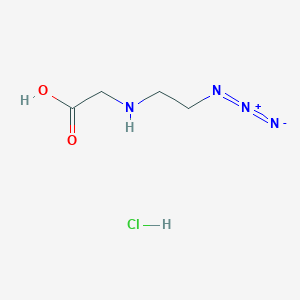![molecular formula C16H14ClNO3 B2709777 ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 22583-82-0](/img/structure/B2709777.png)
ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group and an amino group that is further substituted with a (1E)-(5-chloro-2-hydroxyphenyl)methylene group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a high lipid solubility (log P ranged from 1.57 to 3.73), which suggests it is easily absorbed .Applications De Recherche Scientifique
Optical Nonlinear Properties and Synthesis
Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate and its derivatives have been explored in the field of optical materials due to their promising nonlinear optical (NLO) properties. For instance, the synthesis and study of Schiff base compounds derived from ethyl-4-amino benzoate, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate, reveal significant optical limiting (OL) properties, making these compounds candidates for optical limiter applications. These studies involve comprehensive characterizations, including FT-IR, UV-visible, Mass, 1H-NMR, and 13C-NMR spectroscopies, along with evaluations of their nonlinear refractive indexes and optical limiting thresholds using continuous wave (CW) low power laser beam techniques (Abdullmajed et al., 2021).
Supramolecular Structures
Another direction of research focuses on the supramolecular structures formed by derivatives of this compound. Studies show that these compounds can form complex hydrogen-bonded supramolecular structures in one, two, and three dimensions, highlighting their potential in the design of new material systems with unique properties (Portilla et al., 2007).
Renewable PET Production
Research into renewable resources has identified this compound derivatives as potential intermediates in the synthesis of biobased terephthalic acid precursors, crucial for the production of renewable polyethylene terephthalate (PET). This work involves exploring the catalytic activities of silica molecular sieves in the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans (Pacheco et al., 2015).
Polymer Science and Optical Storage
In polymer science, the derivatives of this compound have been utilized to synthesize copolymers exhibiting photoinduced birefringence, showcasing their utility in reversible optical storage technologies. This research has provided insights into the cooperative motion of polar side groups in amorphous polymers, contributing to the understanding of polymer dynamics and the design of novel photo-responsive materials (Meng et al., 1996).
Propriétés
IUPAC Name |
ethyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEIACJDABSMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2709698.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)
![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)
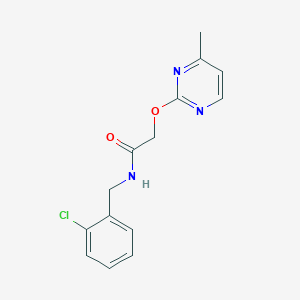
![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)
![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)
